molecular formula C18H25ClN2O3 B3945104 ETHYL 1-[3-(3-CHLORO-2-METHYLANILINO)-3-OXOPROPYL]-3-PIPERIDINECARBOXYLATE

ETHYL 1-[3-(3-CHLORO-2-METHYLANILINO)-3-OXOPROPYL]-3-PIPERIDINECARBOXYLATE

Cat. No.: B3945104
M. Wt: 352.9 g/mol
InChI Key: YXBZMJVSQZEZRQ-UHFFFAOYSA-N
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Description

ETHYL 1-[3-(3-CHLORO-2-METHYLANILINO)-3-OXOPROPYL]-3-PIPERIDINECARBOXYLATE is a complex organic compound with a molecular formula of C16H21ClN2O3 This compound is known for its unique chemical structure, which includes a piperidine ring and a chlorinated aniline moiety

Preparation Methods

The synthesis of ETHYL 1-[3-(3-CHLORO-2-METHYLANILINO)-3-OXOPROPYL]-3-PIPERIDINECARBOXYLATE typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-2-methylaniline and ethyl 3-oxopropanoate.

    Formation of Intermediate: The first step involves the reaction of 3-chloro-2-methylaniline with ethyl 3-oxopropanoate under controlled conditions to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the piperidine ring.

    Final Product: The final step involves the esterification of the piperidine ring with ethyl chloroformate to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.

Chemical Reactions Analysis

ETHYL 1-[3-(3-CHLORO-2-METHYLANILINO)-3-OXOPROPYL]-3-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The chlorinated aniline moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

ETHYL 1-[3-(3-CHLORO-2-METHYLANILINO)-3-OXOPROPYL]-3-PIPERIDINECARBOXYLATE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 1-[3-(3-CHLORO-2-METHYLANILINO)-3-OXOPROPYL]-3-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

ETHYL 1-[3-(3-CHLORO-2-METHYLANILINO)-3-OXOPROPYL]-3-PIPERIDINECARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL 1-[3-(3-CHLORO-4-METHYLANILINO)-3-OXOPROPYL]-2-METHYL-5-PHENYL-1H-PYRROLE-3-CARBOXYLATE: This compound has a similar structure but includes a pyrrole ring instead of a piperidine ring.

    ETHYL 1-[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE: This compound has a similar piperidine ring but includes a carbothioyl group instead of an oxopropyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-[3-(3-chloro-2-methylanilino)-3-oxopropyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O3/c1-3-24-18(23)14-6-5-10-21(12-14)11-9-17(22)20-16-8-4-7-15(19)13(16)2/h4,7-8,14H,3,5-6,9-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBZMJVSQZEZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCC(=O)NC2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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